(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, a pyrrolidine ring, and a morpholine moiety
Mechanism of Action
Target of Action
activities . Therefore, it is possible that this compound may also interact with similar targets.
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it is possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Similar 1,2,4-oxadiazole compounds have been found to have anti-infective properties , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes . The phenylpyrrolidine moiety can be introduced via a nucleophilic substitution reaction, where a phenyl group is attached to the pyrrolidine ring . Finally, the morpholine group is incorporated through a nucleophilic addition reaction, forming the final methanone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, this compound is being investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, mechanical strength, and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyrrolidino)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
morpholin-4-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(20-6-8-23-9-7-20)21-10-14(13-4-2-1-3-5-13)15(11-21)16-18-12-24-19-16/h1-5,12,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNDXVFAOMYOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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